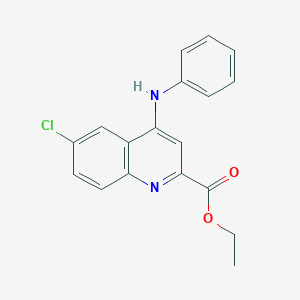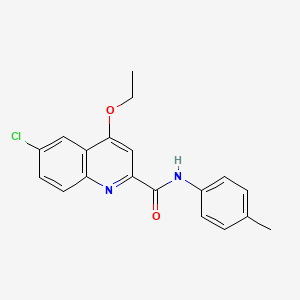
ethyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate is a quinoline derivative. Quinoline is a nitrogen-based heterocyclic aromatic compound . The quinoline scaffold holds significant relevance in medicinal chemistry . It is a privileged scaffold in terms of its druggability, finding its utility in drugs ranging from anticancer, antibacterial and antiviral to cystic fibrosis and cardiotonic .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis
Quinoline and its derivatives undergo various chemical reactions. They participate in both electrophilic and nucleophilic substitution reactions . Several classical approaches have been developed for the construction of quinoline derivatives, including the Skraup, Doebner, Doebner Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Povarov reactions .科学研究应用
Ethyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of drugs, as well as the mechanism of action of drugs. It has also been used in studies of the effects of drugs on the cardiovascular system, the nervous system, and the immune system. Additionally, this compound has been used in studies of the effects of drugs on cancer cells and the development of new drugs.
作用机制
Target of Action
Ethyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate belongs to the quinoline family, a group of compounds known for their vast therapeutic potential . Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, including nucleophilic and electrophilic substitution reactions . The specific interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Quinoline derivatives have been reported to have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-covid-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, and antibacterial activities . These activities suggest that the compound may affect multiple biochemical pathways.
Result of Action
Given the broad bio-responses of quinoline derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
实验室实验的优点和局限性
Ethyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate has several advantages for use in laboratory experiments. It is a relatively stable compound, with a long shelf life. It is also relatively inexpensive and easy to synthesize. Additionally, this compound is a versatile compound, with a wide range of applications. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, this compound has some toxicity, which can limit its use in certain experiments.
未来方向
There are a number of potential future directions for research with ethyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate. One potential direction is to further explore its mechanism of action, as well as its biochemical and physiological effects. Additionally, this compound could be used in studies of the effects of drugs on the cardiovascular system, the nervous system, and the immune system. Additionally, this compound could be used in the development of new drugs, as well as in the study of the effects of drugs on cancer cells. Finally, this compound could be used in studies of the effects of drugs on the brain, as well as in studies of the effects of drugs on behavior.
合成方法
Ethyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate can be synthesized by a two-step reaction. The first step involves the reaction of 6-chloro-4-(phenylamino)quinoline-2-carboxylic acid with ethyl bromide in the presence of a base, such as sodium hydroxide, to form the ethyl ester of the acid. The second step involves the reaction of the ethyl ester with a strong acid, such as hydrochloric acid, to form the this compound.
属性
IUPAC Name |
ethyl 4-anilino-6-chloroquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-2-23-18(22)17-11-16(20-13-6-4-3-5-7-13)14-10-12(19)8-9-15(14)21-17/h3-11H,2H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGVFQDTLBWINL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(benzyloxy)phenyl]-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515585.png)
![3-(4-ethoxyphenyl)-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515587.png)
![ethyl 6-chloro-4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate](/img/structure/B6515605.png)
![ethyl 6-chloro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate](/img/structure/B6515609.png)
![ethyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate](/img/structure/B6515610.png)
![ethyl 6-chloro-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515616.png)
![ethyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515624.png)
![ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylate](/img/structure/B6515625.png)
![ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515641.png)
![ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515647.png)
![ethyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515658.png)
![6-chloro-4-ethoxy-N-[4-(propan-2-yl)phenyl]quinoline-2-carboxamide](/img/structure/B6515674.png)

